molecular formula C8H16O2 B14699395 (1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol CAS No. 27345-72-8

(1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol

Cat. No.: B14699395
CAS No.: 27345-72-8
M. Wt: 144.21 g/mol
InChI Key: KELMAQQLJLWUAY-JGVFFNPUSA-N
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Description

(1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol is a chiral alcohol compound with a cyclohexane ring structure. This compound is characterized by the presence of a hydroxyethyl group attached to the second carbon of the cyclohexane ring, and a hydroxyl group attached to the first carbon. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 2-(2-oxoethyl)cyclohexan-1-one using a chiral borane reagent can yield the desired chiral alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use metal catalysts such as palladium or platinum to facilitate the reduction of the precursor compounds under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-oxoethyl)cyclohexan-1-one.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving chiral alcohols. It can also serve as a substrate for studying metabolic pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as intermediates in the synthesis of pharmaceutical agents.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chiral nature of the compound can lead to enantioselective interactions, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2-Hydroxyethyl)cyclopentan-1-ol: A similar compound with a cyclopentane ring instead of a cyclohexane ring.

    (1R,2S)-2-(2-Hydroxyethyl)cycloheptan-1-ol: A similar compound with a cycloheptane ring.

Uniqueness

(1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol is unique due to its specific ring size and chiral configuration. The cyclohexane ring provides a stable and rigid structure, while the (1R,2S) configuration offers distinct stereochemical properties that can influence its reactivity and interactions.

Properties

CAS No.

27345-72-8

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(1R,2S)-2-(2-hydroxyethyl)cyclohexan-1-ol

InChI

InChI=1S/C8H16O2/c9-6-5-7-3-1-2-4-8(7)10/h7-10H,1-6H2/t7-,8+/m0/s1

InChI Key

KELMAQQLJLWUAY-JGVFFNPUSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CCO)O

Canonical SMILES

C1CCC(C(C1)CCO)O

Origin of Product

United States

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